molecular formula C25H33FN2O2 B5066140 N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-2-(3-methylphenyl)acetamide

N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-2-(3-methylphenyl)acetamide

Cat. No. B5066140
M. Wt: 412.5 g/mol
InChI Key: DJGUUGYPIUVWOY-UHFFFAOYSA-N
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Description

The compound contains several functional groups, including a piperidine ring, a benzyl group, and an acetamide group. The presence of these functional groups suggests that the compound could have interesting chemical properties and potential uses in various fields, such as medicinal chemistry or materials science .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperidine ring, benzyl group, and acetamide group would all contribute to the overall structure .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the benzyl group could participate in electrophilic aromatic substitution reactions, while the acetamide group could undergo hydrolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar acetamide group could increase its solubility in polar solvents, while the benzyl group could increase its lipophilicity .

Future Directions

The potential uses of this compound would depend on its properties and how it interacts with other substances. It could potentially be used in the development of new pharmaceuticals, or in other fields such as materials science or chemical engineering .

properties

IUPAC Name

N-[[1-[(2-fluorophenyl)methyl]piperidin-4-yl]methyl]-N-(2-methoxyethyl)-2-(3-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33FN2O2/c1-20-6-5-7-22(16-20)17-25(29)28(14-15-30-2)18-21-10-12-27(13-11-21)19-23-8-3-4-9-24(23)26/h3-9,16,21H,10-15,17-19H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJGUUGYPIUVWOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)N(CCOC)CC2CCN(CC2)CC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-2-(3-methylphenyl)acetamide

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